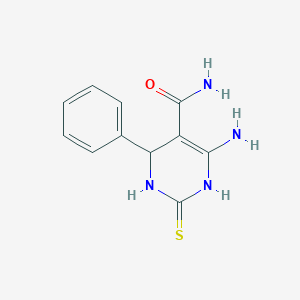

6-氨基-4-苯基-2-硫代次亚胺-1,2,3,4-四氢嘧啶-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical of interest due to its potential applications in various fields of chemistry and pharmacology. The synthesis and properties of this compound have been explored to understand its behavior and utility in different chemical reactions and potential use in drug development.

Synthesis Analysis

The synthesis of 6-amino-4-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide compounds has been achieved through a one-pot reaction involving cyanoacetamide, thiourea, and benzaldehyde, with tetrahydrated nickel acetate serving as a catalyst . The study focused on optimizing the reaction conditions to maximize yield, which was found to be most favorable with a nitrogen inlet at 70°C for 7 hours and a raw material ratio of 1.0:1.2:1.5. This method is noted for being simple, high-yielding, time-saving, and environmentally friendly .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure analysis of the compound , the synthesis process suggests that the compound possesses a tetrahydropyrimidine ring, which is a common structural motif in medicinal chemistry due to its presence in various biologically active compounds.

Chemical Reactions Analysis

The abstracts provided do not detail the chemical reactions specific to 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide. However, related compounds, such as 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, have been shown to react with benzylthiol or thiophenols to produce 7-benzyl(aryl)sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This indicates that similar sulfanyl-containing compounds can participate in thiol-related reactions to form complex heterocyclic structures, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

科学研究应用

合成工艺

多项研究调查了 6-氨基-4-苯基-2-硫代次亚胺-1,2,3,4-四氢嘧啶-5-甲酰胺及其衍生物的合成。例如,Shitan (2014) 探索了一种使用氰基乙酰胺、硫脲和苯甲醛并使用四水合醋酸镍作为催化剂的一锅反应方法。该工艺因简单、高产、节省时间和环保而著称 (Mahendran Shitan,2014)。Gein 等人 (2018) 在三组分反应中使用硫酸氢钠作为催化剂合成了类似的化合物,实现了中等到高产率 (V. L. Gein、T. M. Zamaraeva、M. Dmitriev,2018)。

结构和化学性质

对这类化合物进行详细的结构分析和表征对于了解其潜在应用至关重要。Sarojini 等人 (2015) 合成了两种硫代次亚胺-1,2,3,4-四氢嘧啶衍生物,通过酸催化的环缩合反应研究了它们的分子结构 (B. Sarojini、H. Yathirajan、E. Hosten、R. Betz、C. Glidewell,2015)。

生物活性

研究还集中于这些化合物的潜在生物活性。Wanare (2022) 合成了具有良好生物活性的新型硫代嘧啶-葡萄糖醛酸化合物,突出了这些化合物在药物化学中的多种潜力 (R. Wanare,2022)。George 等人 (2010) 评估了某些衍生物的抗氧化活性,有助于了解它们的潜在健康益处 (S. George、R. Sabitha、P. M. Kumar、T. Ravi,2010)。Zamaraeva 等人 (2015) 合成并研究了类似化合物对白色念珠菌的抗真菌活性 (T. M. Zamaraeva、T. F. Odegova、A. Fedotov、M. Tomilov、V. L. Gein,2015)。

进一步的研究和应用

正在进行的研究继续探索这些化合物在化学和生物学各个领域的用途。例如,Zamaraeva 等人 (2016) 合成了 N-芳基和 N,N-二乙基-9-甲基-11-硫代次亚胺-8-氧代-10,12-二氮杂三环[7.3.1.02,7]十三-2,4,6-三烯-13-甲酰胺,增加了潜在应用的多样性 (T. M. Zamaraeva、V. L. Gein、N. A. Buzmakova、M. V. Dmitriev,2016)。

安全和危害

属性

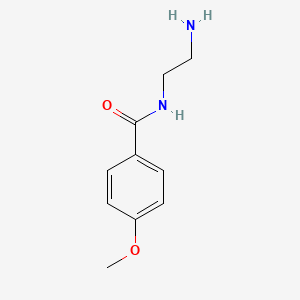

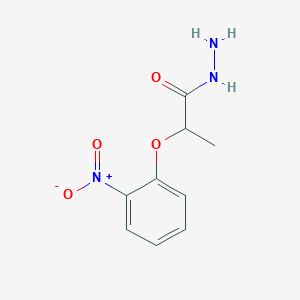

IUPAC Name |

6-amino-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c12-9-7(10(13)16)8(14-11(17)15-9)6-4-2-1-3-5-6/h1-5,8H,12H2,(H2,13,16)(H2,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSNXHHXTFXPDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(NC(=S)N2)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396715 |

Source

|

| Record name | 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

CAS RN |

98011-28-0 |

Source

|

| Record name | 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。